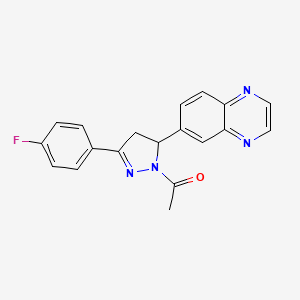

1-(3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[5-(4-fluorophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O/c1-12(25)24-19(11-17(23-24)13-2-5-15(20)6-3-13)14-4-7-16-18(10-14)22-9-8-21-16/h2-10,19H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJMGPFZRZPPPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)F)C3=CC4=NC=CN=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes available research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazole ring fused with a quinoxaline moiety and a fluorophenyl substituent. The molecular formula is C_{19}H_{18}F_{N}_{4}O, with a molecular weight of approximately 346.37 g/mol. The presence of the fluorine atom is significant as it may enhance the compound's biological activity through increased lipophilicity and altered electronic properties.

Research indicates that compounds containing pyrazole and quinoxaline structures exhibit various mechanisms of action:

- Anticancer Activity : Pyrazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. The quinoxaline moiety may also contribute to this activity by interacting with DNA or inhibiting specific kinases involved in cancer cell proliferation.

- Antimicrobial Properties : Some studies suggest that pyrazole derivatives can inhibit bacterial growth by disrupting vital cellular processes, although specific mechanisms for this compound are less documented.

Anticancer Efficacy

A study evaluating the cytotoxic effects of similar pyrazole derivatives demonstrated significant inhibition against various cancer cell lines, including SH-SY5Y (human neuroblastoma) and L929 (mouse fibroblast) cells. The IC50 values for these compounds ranged from 10 to 100 μM, indicating potent activity against cancer cells while sparing normal cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | SH-SY5Y | 50 | High |

| Compound B | L929 | >100 | Low |

| This compound | SH-SY5Y | TBD | TBD |

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives in clinical settings:

- Case Study on Neuroblastoma : A derivative similar to this compound was tested on neuroblastoma cells, showing approximately 60% inhibition at concentrations around 100 μM. This selectivity towards cancerous cells underscores the potential for developing targeted therapies .

- Antimicrobial Screening : In a comparative study involving various pyrazole-based compounds, one derivative exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the quinoxaline structure could enhance efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research indicates that quinoxaline derivatives, including the target compound, exhibit significant antitumor properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The synthesis of these compounds often involves multi-step reactions yielding high-purity products suitable for biological evaluation .

Antiviral Properties

Compounds with quinoxaline structures have been investigated for their antiviral activities. A study highlighted the synthesis of penta-1,4-dien-3-one oxime derivatives containing a quinoxaline nucleus, which showed protective and inactivation activity against Tobacco Mosaic Virus (TMV). The effective concentration (EC50) values indicated promising antiviral potential, suggesting that similar derivatives may also possess antiviral properties .

Corrosion Inhibition

Recent studies have explored the use of quinoxaline derivatives as corrosion inhibitors for mild steel in acidic environments. Experimental and theoretical analyses demonstrated that such compounds can effectively reduce corrosion rates, making them candidates for applications in industrial settings where metal protection is crucial .

Material Science Applications

Organic Electronics

The unique electronic properties of quinoxaline derivatives make them suitable for applications in organic electronics. Their ability to act as semiconductors can be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Research into the synthesis of these compounds focuses on optimizing their electronic characteristics to enhance device performance .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Pyrazoline Derivatives

Structural and Crystallographic Comparisons

Pyrazoline derivatives share a common synthetic pathway involving chalcone condensation with hydrazine hydrate in the presence of aliphatic acids (e.g., formic, acetic, or propionic acid) . Key structural comparisons include:

Key Observations:

- Dihedral Angles: The planar alignment of substituents in Compound 3 (4.89°) contrasts with the twisted conformation in Compound I (74.88°), attributed to steric effects of the methoxy group . The target compound’s quinoxaline substituent, a bulky bicyclic system, may induce greater non-planarity, though experimental data are lacking.

- Synthetic Yields: Yields for pyrazoline derivatives range from 72–82%, influenced by substituent electronic effects and recrystallization solvents (e.g., ethanol, toluene) .

Electronic and Steric Effects

Preparation Methods

Cyclocondensation via Chalcone Intermediate

The most widely reported method involves the formation of a chalcone-like intermediate through Claisen-Schmidt condensation. Quinoxaline-6-carbaldehyde reacts with 4-fluorophenylacetone in a basic medium to yield an α,β-unsaturated ketone. Subsequent cyclization with hydrazine hydrate forms the pyrazoline ring.

Reaction Conditions:

- Aldehyde: Quinoxaline-6-carbaldehyde (1.2 equiv)

- Ketone: 4-Fluorophenylacetone (1.0 equiv)

- Base: 10% NaOH in ethanol (50°C, 6–8 hr)

- Cyclization: Hydrazine hydrate (2.0 equiv) in refluxing ethanol (12 hr)

This method achieves moderate yields (45–55%) due to competing side reactions, such as over-condensation of the chalcone intermediate.

Quinoxaline Moiety Incorporation

The quinoxalin-6-yl group is introduced either before or after pyrazoline ring formation, depending on the synthetic route.

Pre-Functionalization of Quinoxaline

In a patent by CN112047929A, quinoxaline-6-amine derivatives are synthesized first, followed by coupling to the pyrazoline core. This approach involves:

- Nitration and Reduction: 2,4-Dinitroaniline is reduced to 2,4-diaminoaniline using Pd/C under hydrogen.

- Cyclization: Reaction with glyoxal trimer in acetic acid yields quinoxaline-6-amine.

- Coupling: The amine is alkylated with 1-methyl-4-(chloromethyl)pyrazole using NaH in DMF.

While this method is effective for analogous compounds, adapting it to the target molecule requires substituting the pyrazole unit with 4-fluorophenylacetone-derived intermediates.

Optimization of Acetylation at the 1-Position

The ethanone group at the pyrazoline’s 1-position is introduced via acetylation of the intermediate 1H-pyrazoline .

Procedure:

- Protection: The pyrazoline nitrogen is protected with a tert-butoxycarbonyl (Boc) group.

- Acetylation: Treatment with acetyl chloride in the presence of triethylamine (Et$$_3$$N) at 0–5°C.

- Deprotection: Removal of the Boc group using trifluoroacetic acid (TFA) in dichloromethane.

Key Data:

- Yield: 68–71% after deprotection

- Purity: >95% (HPLC)

Alternative Pathways from Pyrazolone Derivatives

Source describes Friedländer condensation as a route to pyrazoloquinolines, which can be adapted for dihydropyrazoles. Using 5-amino-3-methyl-1-phenylpyrazole and cyclohexanone in glacial acetic acid forms tetrahydro-pyrazoloquinolines, which are oxidized to aromatic systems. For the target compound, replacing cyclohexanone with 4-fluorophenylacetone and optimizing oxidation conditions (e.g., using DDQ) may yield the desired product.

Challenges:

- Low regioselectivity during cyclization

- Over-oxidation of the dihydropyrazole ring

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side Reactions

Competing Hydrazone Formation

During cyclocondensation, excess hydrazine may lead to hydrazone derivatives instead of pyrazolines. Source notes that stoichiometric control (1:1 molar ratio of chalcone to hydrazine) minimizes this side reaction.

Oxidative Aromatization

The dihydropyrazole ring is susceptible to oxidation, particularly under acidic conditions. Using mild oxidizing agents like iodine in DMSO selectively aromatizes the ring without degrading the quinoxaline moiety.

Industrial-Scale Considerations

The patent CN112047929A highlights critical parameters for scalability:

- Solvent Choice: Replacing DMF with cyclopentyl methyl ether (CPME) reduces toxicity.

- Catalyst Recycling: Pd/C from nitro reductions is recovered via filtration and reused (3–5 cycles without significant activity loss).

- Crystallization: The final product is purified via recrystallization from ethanol/water (7:3 v/v), yielding >99% purity.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Pyrazole Ring Formation : Condensation of hydrazine with a diketone precursor under reflux conditions (ethanol, 70–80°C, 12–24 hours) .

Substitution Reactions : Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution (e.g., using NaH/DMF at 0–5°C) and coupling with quinoxaline-6-yl moieties via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃, dioxane/water, 100°C) .

Ethanone Functionalization : Acetylation using acetic anhydride in the presence of a base (e.g., pyridine) .

Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes for cyclization steps) .

Q. How can the purity and structural identity of this compound be validated?

Methodological Answer:

- Purity Analysis :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 minutes .

- Melting Point : Compare observed values (e.g., 180–182°C) with literature data .

- Structural Confirmation :

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what are the limitations?

Methodological Answer:

- Molecular Docking :

- DFT Calculations :

- Inaccuracies in force fields for fluorine-containing systems.

- Experimental validation (e.g., enzyme inhibition assays) is critical to confirm predictions .

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anti-inflammatory efficacy) be resolved?

Methodological Answer:

- Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations (1–100 µM) to differentiate off-target effects .

- Pathway Analysis : Use transcriptomics (RNA-seq) to identify upregulated/downregulated genes in treated cells (e.g., NF-κB for anti-inflammatory activity) .

- Structural Analog Comparison : Compare with bromophenyl analogs (e.g., 1-(3-(4-bromophenyl)-5-(quinoxalin-6-yl)-...) to assess halogen effects on activity .

Q. What strategies are recommended for resolving crystallographic disorder in the pyrazole ring during structural refinement?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron data (λ = 0.7 Å) to improve signal-to-noise ratios .

- Refinement in SHELXL :

- Validation Tools : Check R-factors (R₁ < 5%) and ADPs using PLATON .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.